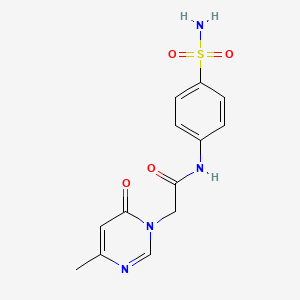
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is a chemical entity with a unique structure, potentially useful in various scientific fields. This compound contains both pyrimidine and sulfonamide moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" generally involves the following steps:
Synthesis of the Pyrimidine Ring: : Starting with the appropriate aldehydes, ketones, and amines, the pyrimidine ring is constructed through cyclization reactions.
Formation of Sulfonamide Group: : Reaction of 4-aminobenzenesulfonamide with the pyrimidine intermediate forms the sulfonamide moiety.
Final Acetylation: : Introduction of the acetamide group is done via acetylation, using reagents such as acetic anhydride or acetyl chloride.
Industrial production methods often involve large-scale batch reactions, using automated processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" undergoes several key chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction can lead to the hydrogenation of double bonds or the conversion of ketones to alcohols.
Substitution: : Aromatic substitution reactions can occur on both the pyrimidine and sulfonamide rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Various electrophiles and nucleophiles under mild or strong acidic/basic conditions.
Major Products
These reactions can yield various derivatives with altered biological and chemical properties, facilitating tailored applications in research and industry.
Scientific Research Applications
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" finds applications in several areas:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Acts as a probe or inhibitor in biochemical studies involving enzyme activities.
Medicine: : Potential therapeutic agent due to its sulfonamide group, which is known for antimicrobial properties.
Industry: : Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by mimicking the substrate or binding to the active site, thereby blocking the normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : Known for its antibacterial properties.
Trimethoprim: : Another pyrimidine-containing compound used in combination with sulfamethoxazole for its antimicrobial activity.
Uniqueness
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is unique due to its specific combination of pyrimidine and sulfonamide functionalities, offering distinct physicochemical properties and potential biological activities that differentiate it from other sulfonamide derivatives.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQJQFMAGIQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
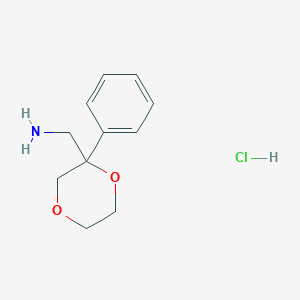
![methyl 1-benzyl-4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2792674.png)


![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
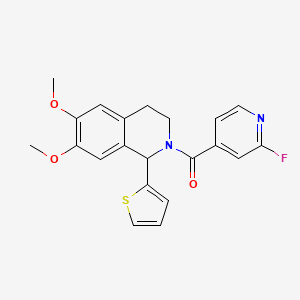
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
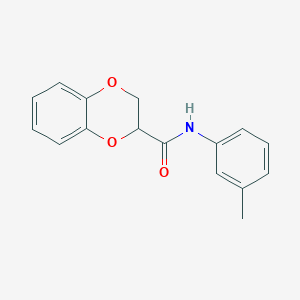
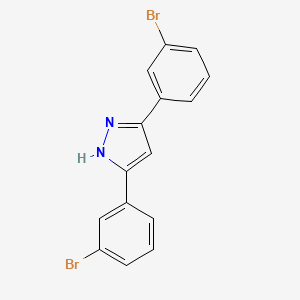
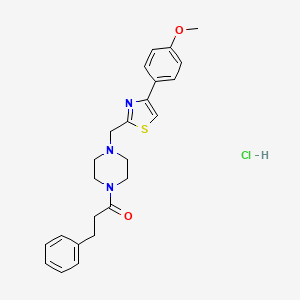
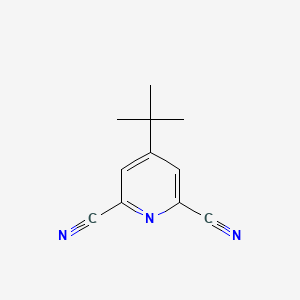

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2792692.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)
